molecular formula C10H9NO3 B1525118 Methyl 2-cyano-4-methoxybenzoate CAS No. 22246-21-5

Methyl 2-cyano-4-methoxybenzoate

Cat. No.: B1525118
CAS No.: 22246-21-5
M. Wt: 191.18 g/mol
InChI Key: SHNDHMYDVMUNDN-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, featuring a cyano group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-4-methoxybenzoate can be synthesized through the cyanation of methyl 4-methoxybenzoate. The reaction typically involves the use of a cyanating agent such as sodium cyanide or potassium cyanide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of the cyano group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of

Properties

IUPAC Name

methyl 2-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDHMYDVMUNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696353
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-21-5
Record name Methyl 2-cyano-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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